(2-Bromo-4-(trifluoromethyl)thiazol-5-yl)methanol (2-Bromo-4-(trifluoromethyl)thiazol-5-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13520979
InChI: InChI=1S/C5H3BrF3NOS/c6-4-10-3(5(7,8)9)2(1-11)12-4/h11H,1H2
SMILES: C(C1=C(N=C(S1)Br)C(F)(F)F)O
Molecular Formula: C5H3BrF3NOS
Molecular Weight: 262.05 g/mol

(2-Bromo-4-(trifluoromethyl)thiazol-5-yl)methanol

CAS No.:

Cat. No.: VC13520979

Molecular Formula: C5H3BrF3NOS

Molecular Weight: 262.05 g/mol

* For research use only. Not for human or veterinary use.

(2-Bromo-4-(trifluoromethyl)thiazol-5-yl)methanol -

Specification

Molecular Formula C5H3BrF3NOS
Molecular Weight 262.05 g/mol
IUPAC Name [2-bromo-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol
Standard InChI InChI=1S/C5H3BrF3NOS/c6-4-10-3(5(7,8)9)2(1-11)12-4/h11H,1H2
Standard InChI Key XPLFKUSLUCCGEX-UHFFFAOYSA-N
SMILES C(C1=C(N=C(S1)Br)C(F)(F)F)O
Canonical SMILES C(C1=C(N=C(S1)Br)C(F)(F)F)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a five-membered thiazole ring (C3H2NS\text{C}_3\text{H}_2\text{NS}) with three substituents:

  • Bromine at position 2, enhancing electrophilic substitution reactivity.

  • Trifluoromethyl group (CF3\text{CF}_3) at position 4, contributing to metabolic stability and lipophilicity.

  • Hydroxymethyl group (CH2OH\text{CH}_2\text{OH}) at position 5, enabling hydrogen bonding and solubility in polar solvents .

The trifluoromethyl group’s strong electron-withdrawing effect polarizes the thiazole ring, influencing its electronic distribution and reactivity.

Physical Properties

Key physical properties inferred from analogous compounds include:

PropertyValue
Density~1.9 g/cm³
Boiling Point~180–185°C (extrapolated)
Flash Point~64°C
LogP (Partition Coefficient)~2.50 (moderate lipophilicity)
SolubilityLow in water; soluble in DMSO, chloroform

These properties align with structurally related thiazole derivatives, where the trifluoromethyl group increases volatility and the hydroxymethyl group enhances polarity .

Synthesis and Reaction Pathways

Reaction Chemistry

  • Nucleophilic Substitution: Bromine at position 2 can be replaced by amines, alkoxides, or organometallic reagents.

  • Oxidation: The hydroxymethyl group oxidizes to a carboxylic acid using KMnO4_4 or other strong oxidizers.

  • Esterification: Reaction with acyl chlorides forms esters, enhancing lipophilicity for drug delivery applications .

Biological and Industrial Applications

Agrochemical Uses

The trifluoromethyl group’s stability under environmental conditions makes the compound a candidate for herbicides and fungicides.

Materials Science

  • Liquid Crystals: Thiazole derivatives are used in display technologies due to their mesogenic properties.

  • Coordination Chemistry: The sulfur and nitrogen atoms can ligate metal ions, forming catalysts or sensors .

Exposure RouteFirst Aid Measures
Skin ContactWash with water for 15 minutes; seek medical attention.
InhalationMove to fresh air; administer oxygen if needed.
Eye ContactFlush with water for 15 minutes; consult ophthalmologist.

Storage at 2–8°C in sealed containers under inert atmosphere is recommended .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator